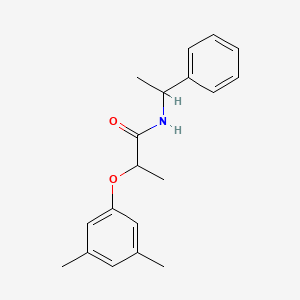

![molecular formula C18H23ClN4O2 B4623212 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4623212.png)

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea

Overview

Description

- This chemical compound belongs to the class of organic compounds known as ureas. It is characterized by the presence of a urea group, a functional group consisting of a carbonyl group flanked by two amine groups.

Synthesis Analysis

- The synthesis of similar urea compounds involves reactions between specific isocyanates and amines. For example, in the synthesis of related compounds, reactions were performed under controlled conditions to obtain the desired product with high purity (Song et al., 2008).

Molecular Structure Analysis

- The molecular structure of urea derivatives is often planar due to intramolecular hydrogen bonding. X-ray crystallography is a common method used to determine the precise structure of such compounds (Song et al., 2008).

Chemical Reactions and Properties

- Urea derivatives can participate in various chemical reactions, such as hydrogen bonding and π–π stacking interactions. These interactions contribute to the stability and properties of the compounds (Zhang et al., 2017).

Scientific Research Applications

Inhibitors of Acyl-CoA: Cholesterol O-acyltransferase

This compound has been studied for its ability to inhibit acyl-CoA: cholesterol O-acyltransferase (ACAT), a key enzyme involved in cholesterol metabolism. Tanaka et al. (1998) identified a series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives, including the given compound, showing potent in vitro ACAT inhibitory activity and excellent hypocholesterolemic effects in cholesterol-fed rats (Tanaka et al., 1998).

Antibacterial Agents

Compounds containing the pyrazole moiety have been synthesized and evaluated for their antibacterial activities. Asiri and Khan (2010) reported on a series of Schiff bases derived from aminophenazone, including structures related to the queried compound, showing moderate to good antibacterial activity against several strains including Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).

Urea Ammonium Nitrate Solution Enhancement

In agricultural applications, the addition of inhibitors to urea ammonium nitrate solutions has been explored to reduce ammonia emission and enhance crop yield and nitrogen-use efficiency. Nikolajsen et al. (2020) investigated the use of urease inhibitors, potentially including compounds with similar structural motifs, finding that such treatments can indeed reduce NH3 emissions and increase yields under certain conditions (Nikolajsen et al., 2020).

Nitrogen-Containing Heterocycles Synthesis

The synthesis of nitrogen-containing heterocycles is another area where such compounds play a crucial role. Jiang et al. (2021) discussed the co-pyrolysis behavior of cellulose and urea, exploring how compounds like the one can facilitate the formation of nitrogenous heterocyclic compounds (NHCs) in bio-oil, which have potential applications in biofuels and as chemical feedstocks (Jiang et al., 2021).

properties

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O2/c1-12-17(21-18(24)20-10-15-7-5-9-25-15)13(2)23(22-12)11-14-6-3-4-8-16(14)19/h3-4,6,8,15H,5,7,9-11H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMSUMPGNIIYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

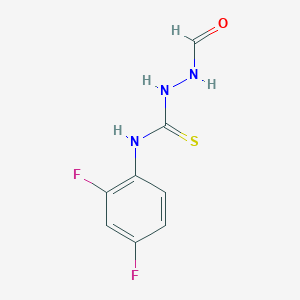

![5-({[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4623134.png)

![N-1,3-benzodioxol-5-yl-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4623149.png)

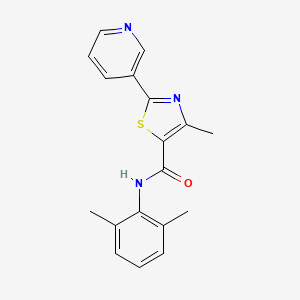

![3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B4623160.png)

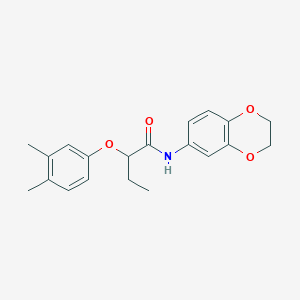

![6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4623166.png)

![2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4623179.png)

![methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4623185.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide](/img/structure/B4623200.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4623227.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)

![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)